molecular formula C11H9BrN4O3 B12911921 6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 7357-33-7

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B12911921
CAS No.: 7357-33-7
M. Wt: 325.12 g/mol
InChI Key: OZRYMOSCQMZMSW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a pyrimidine ring substituted with a 4-bromophenylamino group at position 6 and a carboxamide at position 5. Its structure (Figure 1) includes a 2,4-dioxo backbone, which is critical for hydrogen bonding and interactions with biological targets. Pyrimidine derivatives are pharmacologically significant due to their roles in nucleic acid metabolism and enzyme inhibition, making this compound a candidate for antiviral, antimicrobial, or anticancer applications .

Properties

CAS No.

7357-33-7

Molecular Formula

C11H9BrN4O3

Molecular Weight

325.12 g/mol

IUPAC Name

6-(4-bromoanilino)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C11H9BrN4O3/c12-5-1-3-6(4-2-5)14-9-7(8(13)17)10(18)16-11(19)15-9/h1-4H,(H2,13,17)(H3,14,15,16,18,19)

InChI Key

OZRYMOSCQMZMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)NC(=O)N2)C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of 4-bromoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-bromoaniline with a dihydropyrimidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The target compound’s 4-bromophenylamino group distinguishes it from analogues with different aryl or alkyl substituents. Key comparisons include:

Compound Name/ID Substituent at Position 6 Key Functional Groups Biological Activity/Application Reference
Target compound 4-Bromophenylamino Carboxamide, 2,4-dioxo Predicted kynurenine formamidase inhibition (computational)
6-([1,1′-Biphenyl]-4-ylmethyl)amino (10n) Biphenylmethylamino Carboxamide, 3-hydroxy HIV-1 RNase H inhibition (IC₅₀ = 0.8 µM)
4-(4-Bromophenyl)-6-methyl-2-oxo (7c) 2-Chlorobenzyl Carboxamide, methyl Anticancer (in vitro screening)
6-(4-Fluorophenyl)-4-oxo-2-thioxo (2a) 4-Fluorophenyl Carboxamide, thioxo Antimicrobial (MIC = 12.5 µg/mL)
  • Electron-withdrawing vs. donating groups : The bromine atom in the target compound enhances lipophilicity and may improve membrane permeability compared to fluorine (e.g., 2a) or methoxy groups .
  • Steric effects : Bulkier substituents like biphenylmethyl (10n) reduce conformational flexibility but improve target selectivity in HIV-1 inhibition .

Antiviral Activity

  • HIV-1 RNase H inhibition: Biphenylmethylamino derivatives (e.g., 10n) showed potent inhibition (IC₅₀ = 0.8 µM) due to dual-winged binding to the enzyme’s active site . The target compound’s bromine substitution may offer similar potency but requires experimental validation.

Antimicrobial and Anticancer Activity

  • Antimicrobial : Fluorophenyl-thioxo derivatives (e.g., 2a) exhibited MIC values of 12.5 µg/mL against S. aureus, attributed to the thioxo group’s interaction with bacterial enzymes .
  • Anticancer : Chlorobenzyl-substituted analogues (7c) demonstrated moderate activity in preliminary screens, suggesting that halogenated aryl groups enhance cytotoxicity .

Biological Activity

6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 7357-33-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H9BrN4O3C_{11}H_9BrN_4O_3, with a molecular weight of approximately 325.1182 g/mol. The structure features a tetrahydropyrimidine core substituted with a bromophenyl amino group and two carbonyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). A notable study identified a related tetrahydropyrazolopyrimidine that demonstrated potent in vivo activity against Mtb, achieving a reduction of 3.5 log CFU when administered at a dose of 100 mg/kg for 28 days .

Table 1: Summary of Antimicrobial Activity

CompoundTarget PathogenDose (mg/kg)Efficacy
Compound 9Mycobacterium tuberculosis1003.5 log CFU reduction
6-((4-Bromophenyl)amino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideTBDTBDTBD

Anti-HIV Activity

The compound's structural analogs have been evaluated for their activity against HIV integrase. A study reported that certain derivatives exhibited IC50 values as low as 0.65 µM in inhibiting the strand transfer reaction of HIV integrase . However, these compounds did not show significant inhibition against HIV-1 and HIV-2 at cytotoxic concentrations in cell culture assays.

Table 2: Anti-HIV Activity

CompoundIC50 (µM)Activity
N-(4-fluorophenyl)-6-methyl-...0.65Inhibits strand transfer
6-((4-Bromophenyl)amino)-...> cytotoxic concentrationNo significant inhibition

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the phenyl ring and the tetrahydropyrimidine core significantly influence biological activity. For example, substitution patterns on the phenyl ring can enhance potency against specific pathogens while maintaining low toxicity profiles.

Key Findings from SAR Studies

  • Phenyl Substituents : Bromination and other halogenations on the phenyl ring improve antibacterial efficacy.
  • Tetrahydropyrimidine Modifications : Alterations at the C-5 and C-7 positions can lead to variations in potency and selectivity against different bacterial strains .

Case Studies

Several case studies illustrate the biological potential of similar compounds:

  • Tetrahydropyrazolopyrimidine Derivatives : These compounds were identified through high-throughput screening as promising candidates for tuberculosis treatment due to their potent bactericidal effects and favorable pharmacokinetic profiles .
  • HIV Integrase Inhibitors : Research into derivatives of tetrahydropyrimidines for HIV treatment revealed that while some compounds showed promise in vitro, they failed to translate into effective anti-HIV agents in vivo due to cytotoxicity concerns .

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